Sphaeropsidin D

CAS No.:

Cat. No.: VC1693305

Molecular Formula: C20H26O6

Molecular Weight: 362.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H26O6 |

|---|---|

| Molecular Weight | 362.4 g/mol |

| IUPAC Name | (1R,2R,3R,5R,9S,10S)-5-ethenyl-2,3,9-trihydroxy-5,11,11-trimethyl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadec-6-ene-8,15-dione |

| Standard InChI | InChI=1S/C20H26O6/c1-5-17(4)9-11-13(22)20(25)14-16(2,3)7-6-8-18(14,15(23)26-20)19(11,24)12(21)10-17/h5,9,12,14,21,24-25H,1,6-8,10H2,2-4H3/t12-,14+,17-,18+,19+,20-/m1/s1 |

| Standard InChI Key | RGMZNUAVQHIGNL-WSFBEDDRSA-N |

| Isomeric SMILES | C[C@@]1(C[C@H]([C@]2(C(=C1)C(=O)[C@@]3([C@@H]4[C@@]2(CCCC4(C)C)C(=O)O3)O)O)O)C=C |

| SMILES | CC1(CCCC23C1C(C(=O)C4=CC(CC(C42O)O)(C)C=C)(OC3=O)O)C |

| Canonical SMILES | CC1(CCCC23C1C(C(=O)C4=CC(CC(C42O)O)(C)C=C)(OC3=O)O)C |

Introduction

Chemical Structure and Properties

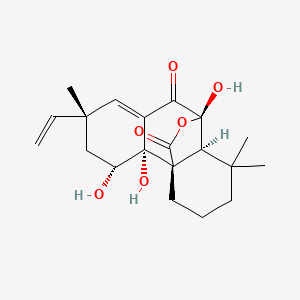

Sphaeropsidin D (compound 4 in several studies) possesses a molecular weight of 362 and corresponds to the molecular formula C₂₀H₂₆O₆ . Its structure features a decahydrophenanthrenone diterpene pattern, which is characteristic of the sphaeropsidin family. Specifically, it contains:

-

A hemiketal lactone between C-6 and C-10

-

An α,β-unsaturated ketone between C-7 and C-14

-

A tertiary hydroxylated carbon at C-9

-

A vinyl group at C-13

These structural features contribute to its spectroscopic properties, including a UV absorption maximum at 233 nm, which is characteristic of an α,β-unsaturated carbonyl group, and IR bands typical of hydroxy and ester functional groups .

Table 1. Key Structural and Chemical Properties of Sphaeropsidin D

| Property | Description |

|---|---|

| Molecular Formula | C₂₀H₂₆O₆ |

| Molecular Weight | 362 |

| Chemical Class | Pimarane diterpene |

| Key Functional Groups | Hemiketal lactone, α,β-unsaturated ketone, tertiary hydroxyl, vinyl group |

| UV Absorption Maximum | 233 nm |

| Notable IR Bands | α,β-unsaturated carbonyl, hydroxy, and ester groups |

The molecular structure of Sphaeropsidin D differs from that of Sphaeropsidin A, though they share many common structural elements, making it part of the same chemical family . The differences in their structures contribute to their varying biological activities and potencies.

Isolation and Sources

Sphaeropsidin D has been isolated from multiple fungal sources. It was first identified from the liquid culture of Sphaeropsis sapinea f. sp. cupressi (synonym of Diplodia cupressi), a plant pathogenic fungus known to cause a form of canker disease in Italian cypress (Cupressus sempervirens L.) . From this fungal culture, researchers extracted Sphaeropsidin D at a yield of approximately 0.40 mg/l .

Additionally, Sphaeropsidin D has been isolated from the endophytic fungal strain Smardaea sp. AZ0432, which was found in the moss Ceratodon purpureus . This finding suggests that the compound may be more widely distributed among fungal species than initially believed, potentially opening new avenues for its production and study.

The isolation of Sphaeropsidin D typically involves culturing the fungus in appropriate media, followed by extraction of the culture filtrate with organic solvents and subsequent purification through various chromatographic techniques. These procedures allow for the separation of Sphaeropsidin D from other metabolites produced by the fungi, including related compounds such as Sphaeropsidins A, B, C, and E .

Biological Activities

Phytotoxicity

One of the most notable properties of Sphaeropsidin D is its phytotoxic activity against certain plant species. When assayed at a concentration of 0.1 mg/ml on severed cypress twigs, Sphaeropsidin D induced leaf browning and necrosis specifically in Cupressus macrocarpa . Interestingly, this phytotoxicity appears to be species-specific, as no symptoms were observed when the compound was applied to C. sempervirens and C. arizonica under the same conditions .

A particularly notable aspect of Sphaeropsidin D's phytotoxicity is the rapidity with which it induces symptoms. In experimental studies, symptoms of toxicity appeared within 6 days of treatment, which is substantially faster than the timeframe observed for Sphaeropsidin A . This suggests that Sphaeropsidin D may have a distinct mode of action or greater potency against susceptible plant species.

Anticancer Activity

Beyond its phytotoxic properties, Sphaeropsidin D has demonstrated significant cytotoxic activity against various cancer cell lines . When tested alongside other metabolites isolated from Smardaea sp. AZ0432, Sphaeropsidin D was among only a few compounds (including Sphaeropsidin A and its 6-O-acetyl derivative) that exhibited substantial cytotoxicity .

The anticancer potential of Sphaeropsidin D is particularly interesting when considered in the context of findings related to other members of the sphaeropsidin family. For instance, Sphaeropsidin A has been extensively studied for its anticancer properties and has shown promising activity against drug-resistant cancer models, including melanoma and kidney cancer cells . The National Cancer Institute data revealed that Sphaeropsidin A has a mean LC₅₀ of approximately 10 μM and a cellular sensitivity profile unlike any other agent in the 765,000 compound database .

While detailed mechanistic studies specific to Sphaeropsidin D are still emerging, the related compound Sphaeropsidin A is known to overcome apoptosis and multidrug resistance by inducing cellular shrinkage related to the loss of intracellular Cl⁻ and decreased HCO₃⁻ . Given their structural similarities, it's possible that Sphaeropsidin D operates through related mechanisms, though further research is needed to confirm this hypothesis.

| Compound | Phytotoxicity | Anticancer Activity | Other Notable Properties |

|---|---|---|---|

| Sphaeropsidin D | Active against C. macrocarpa at 0.1 mg/ml; symptoms appear within 6 days | Significant cytotoxic activity against cancer cell lines | Faster onset of phytotoxic effects compared to Sphaeropsidin A |

| Sphaeropsidin A | Active against multiple cypress species | Mean LC₅₀ of ~10 μM; unique cellular sensitivity profile | Overcomes apoptosis and multidrug resistance; targets regulatory volume increase |

| Sphaeropsidin E | No symptoms observed at 0.2 mg/ml | Not reported as significantly cytotoxic | Structurally related but with distinct biological profile |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume